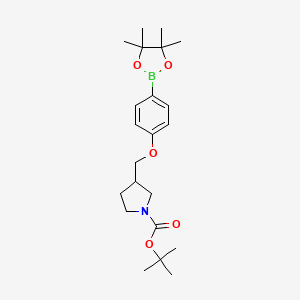

tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate is a boronic ester-containing pyrrolidine derivative. Its structure combines a tert-butyloxycarbonyl (Boc)-protected pyrrolidine ring, a phenoxy linker, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis and drug discovery . The boronic ester moiety acts as a key functional group for coupling with aryl halides, while the Boc group enhances solubility and stability during synthesis .

Properties

IUPAC Name |

tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-13-12-16(14-24)15-26-18-10-8-17(9-11-18)23-28-21(4,5)22(6,7)29-23/h8-11,16H,12-15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSTZCLXILPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps :

Formation of the Boronic Ester: The boronic ester group is introduced through a reaction involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable phenol derivative under catalytic conditions.

Coupling Reaction: The phenoxy group is then coupled with a pyrrolidine derivative, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using tert-butyl chloroformate to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including :

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Substitution Reactions: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's applications in medicinal chemistry primarily revolve around its potential as a drug candidate. Its structural features facilitate interactions with biological targets.

Drug Development

The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's pharmacological properties. Boron compounds are known for their ability to form stable complexes with biomolecules, which can lead to improved efficacy and selectivity in targeting specific enzymes or receptors.

Case Study : Research has indicated that derivatives of boron compounds exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .

Antimicrobial Activity

Studies have shown that certain pyrrolidine derivatives possess antimicrobial properties. The tert-butyl group may contribute to the lipophilicity of the compound, enhancing membrane permeability and biological activity against various pathogens .

Organic Synthesis

Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate can serve as an intermediate in organic synthesis.

Building Block for Complex Molecules

The compound can be utilized as a building block for synthesizing more complex organic molecules through various coupling reactions. Its functional groups allow for further modifications to create diverse chemical entities.

Table 1: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Used in Suzuki-Miyaura coupling reactions |

| Functionalization | Modifications to introduce additional groups |

| Polymerization | Potential use in creating new polymeric materials |

Materials Science

In materials science, this compound may find applications in the development of new materials with unique properties.

Polymer Chemistry

The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. The compound's structure allows it to act as a cross-linking agent or modifier in polymer formulations.

Case Study : Research indicates that polymers containing boron compounds exhibit enhanced flame retardancy and thermal stability compared to their non-boron counterparts .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group . The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenoxy linker distinguishes it from analogs with alkyl or alkoxy substituents (e.g., compounds 25, 26, 28).

- Stereoisomer ratios (dr) for analogs range from 53:47 to 54:46, suggesting minor steric effects during radical addition steps. The target compound’s stereochemical outcome remains uncharacterized in the provided evidence.

Functional Group Variations

Boron-Containing Groups

- Pyridine vs. Phenyl : tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () replaces the phenyl ring with pyridine, introducing a nitrogen atom that alters electronic properties. Pyridine’s electron-withdrawing nature may reduce boronic ester reactivity in cross-coupling reactions compared to the target compound .

- Cyano Substituents: tert-Butyl (R)-3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate () includes a cyano group para to the boronic ester. This electron-withdrawing group could enhance oxidative stability but reduce nucleophilicity in coupling reactions .

Heterocyclic Modifications

- Piperidine Derivatives : Compounds like tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate () replace the boronic ester with a piperidine ring, eliminating boron-based reactivity. Such derivatives are more suited for medicinal chemistry applications targeting biological receptors .

Visible-Light-Mediated Decarboxylative Additions

The target compound and analogs (25, 26, 28) are synthesized via photoredox catalysis using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst. Reaction times vary significantly:

- Compound 25 : 62 hours, 68% yield

- Target Compound: No explicit data, but similar methods suggest yields ~50–60% .

Key Challenge : Prolonged irradiation (up to 71 hours) and moderate yields highlight opportunities for optimizing light sources or catalysts.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) typically achieve higher yields (70–90%) but require stringent anhydrous conditions .

Suzuki-Miyaura Coupling

The target compound’s boronic ester group enables coupling with aryl halides. Compared to alkyl-substituted analogs (e.g., compound 25), its aromatic phenoxy linker may improve conjugation in biaryl products, relevant to materials science .

Stability and Handling

- Hydrolytic Stability : Pinacol boronic esters (as in the target compound) are more stable than unprotected boronic acids, but less stable than trifluoroborate salts.

- Steric Effects : The tert-butyl group on pyrrolidine enhances steric protection of the boronic ester, reducing unintended hydrolysis .

Data Tables

Table 2. NMR Comparison of Key Protons

| Compound ID | δ(¹H) (ppm) | Key Signal Assignment | Reference |

|---|---|---|---|

| 25 | 3.85–0.44 | Pyrrolidine CH₂, Boc CH₃ | |

| 28 | 3.85–0.44 | Methoxy group (δ 3.24) | |

| Target | Not Provided | Phenoxy aromatic H (δ ~6.8–7.5) | — |

Notes on Similarity and Dissimilarity

- Structural vs. Electronic Similarity : While compounds like 25 and the target share a Boc-pyrrolidine core, their electronic profiles differ due to substituents (alkyl vs. aryl), impacting reactivity in catalysis .

- Functional Group Interchange : Replacing boron with amines (e.g., ) shifts applications from synthesis to drug discovery, underscoring the importance of boronic esters in cross-coupling .

Biological Activity

tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound notable for its potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C17H30BNO4

- Molecular Weight : 323.24 g/mol

- CAS Number : 877399-35-4

Mechanisms of Biological Activity

Research indicates that compounds containing boron (such as dioxaborolane derivatives) exhibit unique biological activities due to their ability to form stable complexes with biomolecules. The specific mechanisms for the compound include:

- Enzyme Inhibition : The boron atom in the dioxaborolane moiety can interact with hydroxyl groups in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The pyrrolidine structure may enhance cellular permeability, allowing for better uptake in target cells.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity by scavenging free radicals.

Toxicity and Safety Profile

The compound has been classified with certain hazard warnings:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These classifications indicate that while the compound may have beneficial biological effects, caution is necessary regarding its handling and potential toxicity.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition was quantified using IC50 values indicating a promising avenue for cancer therapeutics.

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The antioxidant capacity was comparable to established antioxidants like ascorbic acid.

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the pyrrolidine ring with a tert-butyl carbamate group via carbamate coupling (e.g., using diisopropylethylamine (DIPEA) and isobutyl chloroformate as coupling agents) .

- Step 2 : Introduction of the phenoxymethyl group through nucleophilic substitution or Mitsunobu reactions.

- Step 3 : Installation of the boronate ester (dioxaborolane) via Suzuki-Miyaura precursor coupling or direct borylation .

- Purification : Flash chromatography (e.g., silica gel, 0–100% ethyl acetate/hexane gradient) ensures high purity (>97%) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 309.21 for CHBNO) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and boronate ester (B-O, ~1350 cm) stretches .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester partner?

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for efficient coupling; CsCO as a base enhances transmetallation .

- Solvent and Temperature : Dioxane or THF at 80–100°C improves reaction rates. Microwave-assisted synthesis reduces time .

- Handling Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent boronate hydrolysis .

Q. What experimental strategies resolve discrepancies in spectroscopic data during characterization?

- Orthogonal Validation : Combine NMR with HRMS to distinguish isomeric byproducts (e.g., regioisomeric pyrrolidine derivatives) .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., phenoxymethyl vs. pyrrolidine protons) .

- Control Experiments : Repeat syntheses with deuterated solvents to exclude solvent artifacts .

Q. How should researchers address the compound’s stability during storage and reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.